Cas no 75154-69-7 (methyl (2S)-aziridine-2-carboxylate)

Methyl (2S)-aziridine-2-carboxylate is a chiral aziridine derivative widely used as a versatile building block in organic synthesis and pharmaceutical applications. Its strained three-membered ring structure and stereospecific (2S) configuration make it valuable for asymmetric synthesis, particularly in the preparation of biologically active compounds and chiral ligands. The ester functional group enhances reactivity, facilitating ring-opening reactions to form β-amino acid derivatives or other functionalized intermediates. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors and other therapeutic agents. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic routes, making it a reliable choice for research and industrial applications.
methyl (2S)-aziridine-2-carboxylate structure
75154-69-7 structure
Product Name:methyl (2S)-aziridine-2-carboxylate
CAS No:75154-69-7
MF:C4H7NO2
MW:101.103881120682
MDL:MFCD07369974
CID:562285
PubChem ID:10329257
Update Time:2025-06-09

methyl (2S)-aziridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Aziridinecarboxylicacid, methyl ester, (2S)-
    • (S)-2-Aziridinecarboxylic Acid Methyl Ester
    • (S)-METHYL AZIRIDINE-2-CARBOXYLATE
    • Methyl (S)-Aziridine-2-carboxylate
    • (2S)-2-aziridinecarboxylic acid methyl ester
    • (R)-aziridine-2-carboxylic acid methyl ester
    • (s)-aziridine-2-carboxylic acid methyl ester
    • AG-G-99424
    • CTK5E1212
    • KB-20899
    • S-aziridine-2-carboxylic acid methyl ester
    • methyl (2S)-aziridine-2-carboxylate
    • A838336
    • DTXSID90438095
    • SCHEMBL3719824
    • 2-Aziridinecarboxylic?acid,?methyl?ester,?(2S)-
    • 75154-69-7
    • (S)-Methylaziridine-2-carboxylate
    • 2-Aziridinecarboxylic acid, methyl ester, (2S)-
    • MFCD00143640
    • AKOS015851029
    • (S)-AZiridine-2-carboxylic acid methyl ester (H-L-AZi-OMe)
    • EN300-7423898
    • FS-5305
    • MDL: MFCD07369974
    • Inchi: 1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m0/s1
    • InChI Key: ZWCVDRJTYFIPIV-VKHMYHEASA-N
    • SMILES: O(C)C([C@@H]1CN1)=O

Computed Properties

  • Exact Mass: 101.048
  • Monoisotopic Mass: 101.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 91.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.2A^2
  • XLogP3: -0.5

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1.164
  • Boiling Point: 117.92°C at 760 mmHg
  • Flash Point: 25.118°C
  • Refractive Index: 1.454
  • PSA: 48.24000
  • LogP: -0.54000

methyl (2S)-aziridine-2-carboxylate Security Information

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Additional information on methyl (2S)-aziridine-2-carboxylate

Exploring the Properties and Applications of 2-Aziridinecarboxylic acid, methyl ester, (2S)- (CAS No. 75154-69-7)

2-Aziridinecarboxylic acid, methyl ester, (2S)- (CAS No. 75154-69-7) is a specialized chiral compound belonging to the aziridine family. This methyl ester derivative has gained significant attention in pharmaceutical research and organic synthesis due to its unique structural features and reactivity. With the increasing demand for enantiomerically pure compounds in drug development, this (2S)-configured aziridine derivative offers valuable synthetic possibilities for creating biologically active molecules.

The compound's molecular structure contains a highly strained three-membered aziridine ring, which contributes to its interesting chemical properties. Researchers have explored its potential as a building block in medicinal chemistry, particularly for developing novel therapeutic agents. The methyl ester group enhances the compound's stability while maintaining its reactivity in various transformation reactions, making it particularly useful in multi-step synthetic routes.

Recent studies highlight the growing importance of chiral aziridine derivatives in asymmetric synthesis. The (2S)-configuration of this particular compound makes it especially valuable for creating stereospecific pharmaceuticals. Pharmaceutical companies are increasingly interested in such enantiomerically pure intermediates as they develop more targeted and effective medications with fewer side effects.

In synthetic applications, 2-Aziridinecarboxylic acid, methyl ester, (2S)- serves as a versatile precursor for various nitrogen-containing compounds. Its reactivity allows for ring-opening reactions that can introduce nitrogen functionality at specific positions in more complex molecules. This property is particularly valuable when creating amino acid analogs or modifying existing pharmaceutical compounds to enhance their biological activity or pharmacokinetic properties.

The compound's stability profile makes it suitable for various reaction conditions, though proper handling procedures should always be followed. Researchers appreciate its balance between stability and reactivity, which enables controlled transformations in synthetic sequences. The methyl ester protecting group can be selectively removed or transformed when needed, adding to the compound's versatility in multi-step syntheses.

From a commercial perspective, the demand for chiral building blocks like 2-Aziridinecarboxylic acid, methyl ester, (2S)- continues to grow as the pharmaceutical industry focuses more on enantiomerically pure drugs. Suppliers specializing in fine chemicals have reported increasing inquiries about this compound, particularly from research institutions and drug discovery companies working on targeted therapies and precision medicine approaches.

Analytical characterization of this compound typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry to confirm its enantiomeric purity and structural integrity. These quality control measures are essential for researchers who require high-purity materials for their synthetic work, especially when the final products are intended for biological evaluation.

The synthesis of 2-Aziridinecarboxylic acid, methyl ester, (2S)- typically involves stereoselective methods to ensure the desired (2S)-configuration. Modern synthetic approaches often employ catalytic asymmetric methods or start from chiral pool materials to achieve high enantiomeric excess. These synthetic strategies reflect the broader trends in green chemistry and atom economy that are transforming modern chemical synthesis.

In the context of current research trends, this compound finds applications in developing enzyme inhibitors and receptor modulators. Its structural features make it particularly interesting for creating compounds that interact with biological targets requiring specific spatial arrangements. The pharmaceutical industry's growing focus on personalized medicine and targeted drug delivery systems has further increased interest in such specialized building blocks.

Storage and handling recommendations for 2-Aziridinecarboxylic acid, methyl ester, (2S)- emphasize protection from moisture and maintenance of appropriate temperature conditions to preserve its chemical integrity. Proper storage is particularly important for maintaining the compound's chiral purity over extended periods, as this directly impacts its performance in sensitive synthetic applications.

Future research directions for this compound may explore its potential in bioconjugation chemistry and prodrug development. The aziridine ring's reactivity offers possibilities for creating stable linkages that can be selectively cleaved under biological conditions. Such applications align with current interests in smart drug delivery systems and controlled release formulations in pharmaceutical development.

From an environmental perspective, researchers are investigating more sustainable approaches to synthesizing and utilizing aziridine derivatives like this compound. The development of catalytic processes and biocatalytic methods for their production reflects the chemical industry's commitment to greener synthetic methodologies while meeting the growing demand for these valuable intermediates.

The commercial availability of 2-Aziridinecarboxylic acid, methyl ester, (2S)- from specialty chemical suppliers has facilitated its adoption in various research programs. Current market trends show increasing demand for such chiral synthons, particularly from pharmaceutical companies engaged in new drug development and academic researchers working on methodology development in organic synthesis.

In conclusion, 2-Aziridinecarboxylic acid, methyl ester, (2S)- (CAS No. 75154-69-7) represents an important class of chiral building blocks with significant potential in medicinal chemistry and drug discovery. Its unique structural features and synthetic versatility position it as a valuable tool for researchers developing next-generation pharmaceutical compounds and exploring novel synthetic methodologies in organic chemistry.

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